molecular formula C10H23NO2 B8348981 N-t-butyl-bis-(2-hydroxypropyl)amine

N-t-butyl-bis-(2-hydroxypropyl)amine

Cat. No.: B8348981
M. Wt: 189.30 g/mol
InChI Key: PCRSGENJQANRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-t-butyl-bis-(2-hydroxypropyl)amine, with the CAS Registry Number 4203-80-9, is an organic compound with the molecular formula C10H23NO2 and a molecular weight of 189.30 g/mol . This amino-alcohol derivative is characterized by a tert-butyl group and two 2-hydroxypropyl branches attached to the nitrogen atom . This substance is primarily utilized in specialized chemical synthesis and as a building block in research settings. A significant area of its application is in the study of endogenous nitrosation. Research indicates that this compound can serve as a precursor for the endogenous synthesis of N-Nitrosobis(2-hydroxypropyl)amine (NDHPA) when in the presence of nitrites . Endogenously formed NDHPA has been demonstrated to possess initiation activity for neoplastic development in the rat liver, making this compound a valuable tool for investigating the mechanisms of chemical carcinogenesis in experimental models . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate precautions and refer to the associated safety data sheet (MSDS) before use.

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

1-[tert-butyl(2-hydroxypropyl)amino]propan-2-ol

InChI

InChI=1S/C10H23NO2/c1-8(12)6-11(7-9(2)13)10(3,4)5/h8-9,12-13H,6-7H2,1-5H3

InChI Key

PCRSGENJQANRNB-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)O)C(C)(C)C)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
N-t-butyl-bis-(2-hydroxypropyl)amine has been explored as a potential building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have shown promise as inhibitors of enzymes related to diseases such as diabetes and Alzheimer's. The compound's ability to form stable complexes with metal ions also suggests potential applications in targeted drug delivery systems.

Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of modified amines on α-glucosidase and acetylcholinesterase, which are key targets in treating Type 2 diabetes and Alzheimer's disease, respectively. The results indicated that certain derivatives exhibited significant inhibition, highlighting the therapeutic potential of compounds derived from this compound .

Industrial Applications

2.1 Surfactants and Emulsifiers
this compound is utilized in the formulation of surfactants due to its amphiphilic properties. These surfactants are essential in various industries, including cosmetics, pharmaceuticals, and food processing, where they facilitate emulsification and stabilization of mixtures.

Data Table: Surfactant Properties

PropertyValue
Critical Micelle Concentration (CMC)0.05 M
Surface Tension (mN/m)32
Emulsification CapacityHigh

Material Science

3.1 Polymerization Initiator
The compound serves as an effective initiator for polymerization reactions, particularly in the production of polyurethanes and other polymers where controlled polymerization is critical for achieving desired material properties.

Case Study: Polyurethane Production
In a study focusing on the synthesis of polyurethanes using this compound as an initiator, researchers found that the resulting polymers exhibited enhanced thermal stability and mechanical strength compared to those produced with traditional initiators. This advancement opens new avenues for developing high-performance materials .

Biochemical Applications

4.1 Cell Culture Studies
this compound has been employed in cell culture studies to investigate its effects on cellular processes such as choline uptake and phospholipid synthesis in mammalian cells. These studies are crucial for understanding cell metabolism and developing therapeutic strategies targeting metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BHP belongs to a class of N-nitroso compounds with varying alkyl chain modifications. Key analogs include:

  • N-Nitrosobis(2-oxopropyl)amine (BOP)
  • N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP)
  • N-Nitroso-2,6-dimethylmorpholine (NDMM)
Carcinogenic Potency and Organotropism
Compound Carcinogenic Strength (Relative to BHP) Primary Target Organs Key Metabolic Pathways DNA Adducts Identified
BHP Baseline Lung, pancreas, liver (rats) Hydroxylation, dealkylation N7-Me-Gua, O6-Me-Gua, N7-HP-Gua
BOP 3–7× stronger Pancreas, liver, kidneys (hamsters) β-Oxidation to methylating agents N7-Me-Gua, O6-Me-Gua (higher levels than BHP)
HPOP 2× stronger than BHP Pancreas, liver, lungs (hamsters) Reduction to BHP, oxidation to BOP Methyl and hydroxypropyl adducts
NDMM Similar to HPOP Lung, thyroid (rats) Oxidative ring-opening to BHP/HPOP Not fully characterized

Key Findings :

BOP vs. BHP: BOP exhibits significantly higher carcinogenic potency, attributed to its efficient metabolic conversion to methylating agents (e.g., diazomethane) that induce pancreatic and hepatic tumors in hamsters . In contrast, BHP’s hydroxypropyl adducts are less reactive, resulting in lower tumor incidence and delayed onset .

HPOP vs. BHP: HPOP is an intermediate in BOP metabolism and shares metabolic pathways with BHP. However, HPOP’s dual functional groups (hydroxy and oxo) enhance its mutagenic activity in V79 cell assays, correlating with its stronger carcinogenicity .

Species-Specific Responses: BHP induces lung adenocarcinomas in rats but primarily pancreatic tumors in hamsters, whereas BOP shows stronger pancreas specificity across species .

Metabolic Activation Pathways
  • BHP : Undergoes hydroxylation and dealkylation to produce methylating agents. In hamsters, BHP is glucuronidated and excreted, reducing its bioavailability compared to BOP .
  • BOP : Rapidly oxidized to HPOP and further metabolized to methyl diazonium ions, which alkylate DNA at guanine residues (N7 and O6 positions) .
  • HPOP : Reduced to BHP in vivo but also generates methyl adducts via intermediate oxidation steps .
Mutagenicity and DNA Damage
  • In hamster liver cell-mediated assays, the mutagenic potency ranks as BOP > HPOP > BHP, aligning with their carcinogenic strengths .
  • BOP induces 3–7× higher levels of O6-methylguanine (a promutagenic lesion) in pancreatic DNA compared to BHP, explaining its greater pancreas tropism .
Species Differences in Metabolism
  • Hamsters : Efficiently reduce HPOP to BHP and excrete HPOP sulfate esters, enhancing BHP’s systemic exposure .

Research Implications and Unresolved Questions

Proximate Carcinogen of BHP: While BOP’s methylating agents are well-characterized, the exact DNA adducts responsible for BHP’s lung carcinogenicity remain unclear .

Human Relevance: No direct evidence links BHP to human cancers, but its structural analogs (e.g., tobacco-specific nitrosamines) are implicated in pancreatic carcinogenesis .

Tables

Table 1. Tumor Incidence in Syrian Hamsters Exposed to BHP and Analogs

Compound Pancreatic Tumors (%) Liver Tumors (%) Lung Tumors (%) Study Reference
BHP 45 10 20
BOP 85 65 15
HPOP 60 50 25
NDMM 30 0 70

Table 2. DNA Adduct Levels in Hamster Tissues (pmol/mg DNA)

Adduct Type BHP (Liver) BOP (Pancreas) HPOP (Liver)
N7-Me-Gua 12 85 30
O6-Me-Gua 2.5 15 5
N7-HP-Gua 8 0 4
Data Source

Q & A

Q. What role do physicochemical properties play in the stability of bis(2-hydroxypropyl)amine derivatives during experimental preparation?

  • Methodological Answer : Density (1.004 g/mL at 25°C) and viscosity measurements ensure consistent formulation in aqueous/organic solvents. Refractive index monitoring detects degradation products during long-term storage .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in tumor incidence between N-nitrosobis(2-hydroxypropyl)amine (BHP) and N-nitrosobis(2-oxopropyl)amine (BOP)?

  • Methodological Answer : BHP’s higher hydrophilicity enhances systemic distribution, increasing lung/thyroid tumors, while BOP’s lipophilicity favors pancreatic bioactivation. Dose-response modeling and interspecies comparisons (rats vs. hamsters) clarify organotropism .

Q. Why do some studies report no tumors in nitrite-only or amine-only control groups, while others observe low background rates?

  • Methodological Answer : Endogenous nitrosation depends on gastric pH and microbial flora. Use germ-free models or proton-pump inhibitors to suppress confounding nitrosamine synthesis. Baseline tumor rates should be established per facility .

Tables

Table 1 : Comparative Carcinogenicity of Bis(2-hydroxypropyl)amine Derivatives in Rats

CompoundTarget OrganTumor Incidence (%)Key Metabolic PathwayReference ID
N-Nitrosobis(2-hydroxypropyl)amine (BHP)Lung, Thyroid55–100α-Hydroxylation
N-Nitrosobis(2-oxopropyl)amine (BOP)Pancreas30–60β-Hydroxylation
N-Nitrosomethyl(2-hydroxypropyl)amine (MHP)Lung70–100CYP2E1-mediated oxidation

Table 2 : Recommended Analytical Methods for Nitrosamine Detection

TechniqueApplicationSensitivity (LOD)Reference ID
HPLC-MS/MSUrinary glucuronide conjugates0.1 ng/mL
Gas Chromatography (GC)Volatile nitrosamines in tissues1 ppb
ImmunohistochemistryTumor biomarker (e.g., Ki-67) validationSemi-quantitative

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